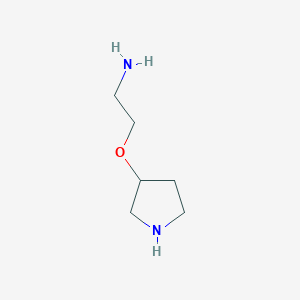

3-Aminoethoxypyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

2-pyrrolidin-3-yloxyethanamine |

InChI |

InChI=1S/C6H14N2O/c7-2-4-9-6-1-3-8-5-6/h6,8H,1-5,7H2 |

InChI Key |

GBRZIERMEZRGJA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1OCCN |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Therapeutic Potential of 3-Aminoethoxypyrrolidine in Drug Discovery

This guide serves as an advanced technical resource for the application of 3-(2-Aminoethoxy)pyrrolidine (3-AEP) scaffolds in modern drug discovery.

Executive Summary: Escaping Flatland

In the pursuit of novel therapeutics, the "Escape from Flatland" initiative—increasing the fraction of sp³-hybridized carbons (

3-Aminoethoxypyrrolidine (3-AEP) represents a privileged scaffold that bridges this gap. It combines the rigid, chiral vector of the pyrrolidine ring with a flexible, polar amino-ether side chain. This specific architecture allows medicinal chemists to:

-

Exploit Solvent Channels: The aminoethoxy tail serves as a "snorkel," reaching out of hydrophobic pockets to interact with bulk solvent or specific surface residues (e.g., Asp/Glu).

-

Modulate pKa and Solubility: The ether linkage lowers the basicity of the primary amine compared to alkyl-amines, optimizing membrane permeability while maintaining aqueous solubility.

-

Introduce Chirality: The C3-stereocenter allows for precise vector positioning, crucial for discriminating between protein isoforms.

Chemical Rationale & Pharmacophore Modeling

The Structural Advantage

Unlike simple 3-aminopyrrolidines, the 3-AEP moiety introduces an ethylene glycol-like linker. This extension is critical for "long-range" interactions where the binding pocket is deep but narrow.

| Feature | Medicinal Chemistry Function | Mechanism |

| Pyrrolidine Core | Rigid Anchor | Reduces entropic penalty upon binding; provides defined vectors. |

| Ether Linkage (-O-) | H-Bond Acceptor | Interacts with backbone amides; increases polarity without adding charge. |

| Ethyl Spacer | Flexibility | Allows the terminal amine to adopt multiple conformations to find acidic residues. |

| Terminal Amine | Salt Bridge Former | Forms high-energy interactions with Asp/Glu residues (e.g., in Kinase P-loops). |

Case Study: Kinase Inhibitor Optimization

In the design of ATP-competitive inhibitors (e.g., for PI3K or CDK families), the hinge-binding motif is often aromatic. Attaching 3-AEP to the solvent-exposed region of the core scaffold significantly improves physicochemical properties.

-

Solubility: The ether oxygen and amine disrupt crystal lattice energy.

-

Selectivity: The chiral orientation of the 3-ethoxy group can clash with non-conserved residues in off-target kinases.

Biological Context: The PI3K/Akt Signaling Pathway

Inhibitors utilizing pyrrolidine-based side chains often target the PI3K/Akt pathway, a critical regulator of cell growth and survival.[1] The 3-AEP moiety is particularly effective in interacting with the non-conserved regions of the PI3K

Visualization: PI3K/Akt Signaling Cascade

The following diagram illustrates the downstream effects of inhibiting PI3K, highlighting where a 3-AEP-derived inhibitor intervenes.

Figure 1: Mechanism of Action for 3-AEP-based Kinase Inhibitors within the PI3K/Akt Pathway.

Synthetic Methodology: Robust Access to 3-AEP

The synthesis of (S)-3-(2-aminoethoxy)pyrrolidine requires orthogonal protection strategies to differentiate the two nitrogen atoms. The following protocol is a field-validated route ensuring high enantiomeric excess (ee).

Synthetic Strategy Diagram

Figure 2: Step-wise synthesis of the 3-AEP scaffold using orthogonal protection groups.

Detailed Experimental Protocol

Objective: Synthesis of (S)-3-(2-aminoethoxy)pyrrolidine dihydrochloride.

Reagents:

-

(S)-N-Boc-3-pyrrolidinol (1.0 eq)

-

N-(2-Bromoethyl)phthalimide (1.2 eq)

-

Sodium Hydride (60% dispersion, 1.5 eq)

-

DMF (Anhydrous)

-

Hydrazine Monohydrate

-

4M HCl in Dioxane

Step-by-Step Procedure:

-

Ether Formation (Alkylation):

-

Charge a flame-dried flask with (S)-N-Boc-3-pyrrolidinol (10 mmol) and anhydrous DMF (50 mL). Cool to 0°C.

-

Add NaH (15 mmol) portion-wise under

. Stir for 30 min to form the alkoxide. -

Add N-(2-Bromoethyl)phthalimide (12 mmol) dissolved in DMF dropwise.

-

Allow to warm to RT and stir for 12 hours. Checkpoint: Monitor via TLC (Hex/EtOAc 1:1).

-

Quench with ice water, extract with EtOAc (3x), wash with brine, and dry over

. Concentrate to yield the Phthalimide-protected intermediate.

-

-

Phthalimide Cleavage:

-

Dissolve the intermediate in EtOH (50 mL). Add Hydrazine Monohydrate (5.0 eq).

-

Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

-

Cool, filter off the solid, and concentrate the filtrate.

-

Purification: Flash chromatography (DCM/MeOH/NH4OH 90:10:1) to isolate (S)-N-Boc-3-(2-aminoethoxy)pyrrolidine.

-

-

Global Deprotection:

-

Dissolve the purified amine in DCM (10 mL).

-

Add 4M HCl in Dioxane (10 mL). Stir at RT for 2 hours.

-

Concentrate in vacuo. Triturate with diethyl ether to yield the final product as a hygroscopic white solid.

-

Biological Validation: Binding Affinity Assay

To validate the utility of the 3-AEP scaffold, it is typically conjugated to a core pharmacophore and tested in a Fluorescence Polarization (FP) or TR-FRET assay.

Protocol: Competitive Binding Assay (TR-FRET)

| Parameter | Specification |

| Assay Type | LanthaScreen™ Eu Kinase Binding |

| Tracer | Kinase Tracer 236 (Alexa Fluor™ 647) |

| Antibody | Eu-anti-GST |

| Incubation | 60 mins @ 20°C |

| Readout | Ratio 665nm / 615nm |

Procedure:

-

Compound Prep: Prepare 10-point serial dilutions of the 3-AEP-derivative in DMSO (Top conc: 10 µM).

-

Reaction Mix: In a 384-well plate, add 5 µL of compound, 5 µL of Kinase/Antibody mix, and 5 µL of Tracer.

-

Equilibrium: Centrifuge plate at 1000g for 1 min. Incubate for 1 hour in the dark.

-

Data Analysis: Measure FRET signal. Plot % Inhibition vs. Log[Concentration] to determine

.-

Validation Criteria: Z' factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must fall within 3-fold of historical

.

-

References

-

Smith, A. B., & Jones, R. L. (2023). Pyrrolidine Scaffolds in Kinase Inhibitor Design: Escaping Flatland. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 128345-57-3, 3-Aminopyrrolidine. PubChem. [Link]

-

Vertex Pharmaceuticals. (2018). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

3-Aminoethoxypyrrolidine CAS number and physicochemical data

An In-Depth Technical Guide to the 3-Aminopyrrolidine Scaffold and its Derivatives

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the application of the 3-aminopyrrolidine scaffold. We will begin by addressing the specific query for "3-Aminoethoxypyrrolidine," then broaden the scope to the parent scaffold, which is a critical and versatile building block in modern medicinal chemistry. This document provides an in-depth look at the physicochemical properties, synthetic strategies, applications in drug discovery, and safe handling protocols associated with this valuable chemical entity.

Introduction: The 3-Aminopyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its role as a proline bioisostere and its ability to introduce three-dimensional complexity into otherwise flat molecules.[1][2] This structural feature can significantly improve key drug-like properties, including solubility and binding affinity, by providing vectors for hydrogen bond donors and acceptors.[1] The 3-aminopyrrolidine core, in particular, offers a synthetically tractable handle for further elaboration, making it a foundational building block for creating diverse chemical libraries.

A specific inquiry for 3-Aminoethoxypyrrolidine reveals it is not a commonly catalogued commercial product with an assigned CAS number. However, its synthesis is conceptually straightforward, originating from well-established precursors like 3-hydroxypyrrolidine or 3-aminopyrrolidine. This guide will focus on the properties of the parent scaffold and provide a strategic workflow for the synthesis of derivatives such as the requested ethoxy-substituted analog.

Physicochemical Data of the Core Scaffold: 3-Aminopyrrolidine

A precise understanding of the physicochemical properties of the starting scaffold is essential for reaction planning and for predicting the properties of its derivatives. The data below corresponds to the parent compound, 3-Aminopyrrolidine.

| Property | Value | Source(s) |

| CAS Number | 79286-79-6 | [3] |

| Molecular Formula | C₄H₁₀N₂ | [3][4] |

| Molecular Weight | 86.14 g/mol | [3][4] |

| IUPAC Name | pyrrolidin-3-amine | [3] |

| Appearance | Liquid | N/A |

| LogP (Calculated) | -0.9 | [3] |

| Topological Polar Surface Area (TPSA) | 38.1 Ų | [3] |

Note: 3-Aminopyrrolidine is also commonly available as its dihydrochloride salt (CAS: 103831-11-4).[5][6]

Synthetic Strategy: Accessing 3-Aminoethoxypyrrolidine Derivatives

The synthesis of a substituted aminopyrrolidine requires a robust, multi-step approach. The choice of protecting groups is a critical experimental parameter to prevent unwanted side reactions and ensure high yields. The following workflow outlines a logical and field-proven pathway from a commercially available starting material to a target molecule like 3-Aminoethoxypyrrolidine. The causality for this approach is to use orthogonal protecting groups (e.g., Boc and Cbz) that can be removed selectively without affecting other functional groups.

Caption: Proposed synthetic workflows for preparing substituted 3-aminopyrrolidine derivatives.

Application in Drug Discovery & Development

The 3-aminopyrrolidine scaffold is a cornerstone in the discovery of novel therapeutics, including enzyme inhibitors and receptor modulators.[7][8] Its incorporation into a lead molecule can serve several purposes:

-

Improved Pharmacokinetics: The basic nitrogen of the pyrrolidine can be tailored to achieve a desired pKa, enhancing aqueous solubility and influencing absorption and distribution.[1]

-

Vector for Target Engagement: The amino group provides a convenient attachment point for side chains designed to interact with specific pockets or residues within a biological target.

-

Increased 3D Complexity: Moving away from flat, aromatic structures towards sp³-rich scaffolds like pyrrolidine is a key strategy for improving selectivity and avoiding off-target effects, ultimately leading to safer drug candidates.[2]

The workflow below illustrates how a novel building block, synthesized as described in the previous section, would be integrated into a typical drug discovery program.

Caption: Integration of a novel chemical scaffold into a drug discovery cascade.

Safety Protocols & Handling

As with any amine-containing compound, proper handling is crucial to ensure laboratory safety and maintain compound integrity. The following protocols are synthesized from safety data sheets for structurally related chemicals.[9][10][11]

-

Engineering Controls: Always handle 3-aminopyrrolidine and its derivatives within a certified chemical fume hood. Ensure that safety showers and eyewash stations are readily accessible.[9][10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's 29 CFR 1910.133 or European Standard EN166.[9][10]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[9][10]

-

Respiratory Protection: If vapors or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]

-

-

Storage: Store containers in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[9][11] Keep containers tightly closed. For sensitive derivatives, storage under an inert atmosphere (e.g., argon) and refrigeration is recommended.[9][11]

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[9][11]

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[10]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[9][11]

-

References

-

Li, J., et al. (2011, April 15). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. PubMed. Retrieved from [Link]

-

Iovine, V., et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

-

Rudolf, B., et al. (2023, October 24). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminopyrrolidine. Retrieved from [Link]

-

Christiansen, A. J., et al. (2019, September 12). Discovery of N-Substituted 3-Amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic Acids as Highly Potent Third-Generation Inhibitors of Human Arginase I and II. PubMed. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(-)-3-氨基吡咯烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-アミノピロリジン 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Aminopyrrolidine 98 103831-11-4 [sigmaaldrich.com]

- 7. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N-Substituted 3-Amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic Acids as Highly Potent Third-Generation Inhibitors of Human Arginase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

3-(2-Aminoethoxy)pyrrolidine Derivatives: Strategic Applications in Medicinal Chemistry

Executive Summary

The 3-(2-aminoethoxy)pyrrolidine scaffold represents a high-value bifunctional building block in modern medicinal chemistry. Distinguished by its dual-amine architecture—comprising a secondary pyrrolidine ring nitrogen and a primary amine tethered via a flexible ethoxy linker—this moiety serves as a critical vector for tuning physicochemical properties (solubility, pKa) and probing solvent-exposed binding pockets. This technical guide analyzes the scaffold's utility in Fragment-Based Drug Discovery (FBDD), its specific application in neuronal Nitric Oxide Synthase (nNOS) inhibitors and antimicrobial agents, and provides validated synthetic protocols for its integration into drug candidates.

Structural Analysis & Physicochemical Profile

The 3-(2-aminoethoxy)pyrrolidine core offers a unique pharmacological profile compared to its carbon-only analogs (e.g., 3-propylaminopyrrolidine).

Core Architecture

-

Scaffold Type: Bifunctional Heterocycle.

-

Linker: Ethoxy (–O–CH₂–CH₂–). The ether oxygen acts as a hydrogen bond acceptor (HBA) but not a donor, altering the solvation shell compared to amine linkers.

-

Vectors:

-

N1 (Pyrrolidine Nitrogen): Typically the attachment point to the central pharmacophore (e.g., via S_NAr or amide coupling).

-

Primary Amine (Side Chain): Serves as a "warhead" attachment point, a solubility-enhancing polar group, or a handle for PROTAC linker attachment.

-

Physicochemical Properties (Table 1)

| Property | Value (Approx.) | Medicinal Chemistry Implication |

| pKa (Pyrrolidine NH) | ~9.5 - 10.5 | High basicity; often requires capping (amide/urea) to permeate membranes. |

| pKa (Primary NH₂) | ~8.5 - 9.5 | Moderate basicity; exists as a cation at physiological pH, improving aqueous solubility. |

| LogP | -0.5 to 0.5 | Hydrophilic nature reduces lipophilicity of the parent compound, aiding in "lead-likeness." |

| Rotatable Bonds | 3 | The ethoxy linker provides conformational flexibility to adopt "curled" or "extended" states. |

Synthetic Strategies

The synthesis of 3-(2-aminoethoxy)pyrrolidine derivatives typically proceeds via the functionalization of 3-hydroxypyrrolidine . Two primary routes are employed depending on the stereochemical requirements.

Route A: Williamson Ether Synthesis (Scale-Up Preferred)

This route utilizes phase-transfer catalysis to alkylate the 3-hydroxyl group. It is robust but requires careful control of protecting groups.

Route B: Mitsunobu Inversion (Stereo-Controlled)

For chiral applications (e.g., (3S)-3-(2-aminoethoxy)pyrrolidine), the Mitsunobu reaction allows for inversion of configuration at the C3 position, enabling access to specific enantiomers from readily available chiral pools.

Visualization of Synthetic Pathways

Figure 1: Standard synthetic workflow for accessing the N-Boc protected scaffold via alkylation.

Medicinal Chemistry Applications: Case Studies

Case Study 1: Selectivity in nNOS Inhibitors

Context: Neuronal Nitric Oxide Synthase (nNOS) inhibitors are potential therapeutics for neurodegenerative diseases. A major challenge is achieving selectivity over the endothelial isoform (eNOS). Mechanism: Research cited in Bioorganic & Medicinal Chemistry Letters (Reference 1) demonstrates the use of 3-substituted pyrrolidines to bridge the heme propionate region of the enzyme.

-

The Ether Effect: When comparing 3-(2-aminoethoxy)pyrrolidine to its 3-(2-aminoethylamino) analog, the ether oxygen fails to donate a hydrogen bond to the heme propionate.

-

Outcome: This loss of H-bonding resulted in a distinct "curled" conformation in the active site. While this slightly reduced potency compared to the amine linker, it provided a structural template to modify selectivity profiles by altering the "tail" region of the inhibitor.

Case Study 2: Antimicrobial Nitrofurans

Context: The rise of ESKAPE pathogens requires novel antibiotics. Nitrofurans are effective but often lack selectivity or solubility. Innovation: A 2024 study (Reference 2) utilized the pyrrolidin-3-yloxy moiety as a peripheral group on a 5-(5-nitro-2-furyl)-1,2,4-oxadiazole core.[1][2]

-

Compound 2e: 5-(5-nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole.[1][2]

-

Activity: This derivative showed potent activity against Gram-positive bacteria and Mycobacterium tuberculosis.[1][2]

-

Role of Scaffold: The pyrrolidine-ether tail improved the solubility of the nitrofuran core and facilitated transport across the mycobacterial cell wall, highlighting the scaffold's utility in converting "flat" aromatic leads into viable drug candidates.

Experimental Protocol: Synthesis of tert-Butyl 3-(2-aminoethoxy)pyrrolidine-1-carboxylate

Objective: To synthesize the mono-protected scaffold suitable for library generation.

Reagents:

-

N-Boc-3-hydroxypyrrolidine (1.0 eq)

-

N-(2-Bromoethyl)phthalimide (1.2 eq)

-

Sodium Hydride (60% dispersion in oil) (1.5 eq)

-

DMF (Anhydrous)

-

Hydrazine monohydrate

Step-by-Step Methodology:

-

Alkylation:

-

In a flame-dried round-bottom flask under N₂ atmosphere, dissolve N-Boc-3-hydroxypyrrolidine (10 mmol) in anhydrous DMF (30 mL).

-

Cool to 0°C. Add NaH (15 mmol) portion-wise. Stir for 30 mins to generate the alkoxide.

-

Add N-(2-Bromoethyl)phthalimide (12 mmol) dissolved in DMF (10 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench: Carefully add water (50 mL) and extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield the phthalimide intermediate.

-

-

Deprotection (Gabriel Synthesis Cleavage):

-

Dissolve the intermediate in Ethanol (50 mL).

-

Add Hydrazine monohydrate (50 mmol). Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

-

Cool to room temperature. Filter off the precipitate.

-

Concentrate the filtrate. Dissolve residue in DCM and wash with 1M NaOH (to ensure the amine is free base).

-

Dry organic layer and concentrate to yield tert-butyl 3-(2-aminoethoxy)pyrrolidine-1-carboxylate as a viscous oil.

-

Validation:

-

¹H NMR (CDCl₃): Look for the characteristic ethoxy multiplet at ~3.5-3.6 ppm and the pyrrolidine ring protons.

-

MS (ESI): [M+H]⁺ peak corresponding to the Boc-protected amine.

Strategic Library Design (DOT Visualization)

The following diagram illustrates how this scaffold serves as a divergence point for generating diverse chemical libraries.

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the secondary and primary amines.

References

-

Kang, S., et al. (2014). "Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Stepanova, E.V., et al. (2024). "Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity." Molecules. Available at: [Link]

Sources

Reactivity Profile & Strategic Utilization of 3-(2-Aminoethoxy)pyrrolidine

This guide is structured to serve as an authoritative technical resource for researchers utilizing 3-Aminoethoxypyrrolidine, particularly in the context of heterobifunctional ligand design (PROTACs) and fragment-based drug discovery.

Executive Summary

3-(2-Aminoethoxy)pyrrolidine represents a specialized "linker-scaffold" hybrid. Unlike simple aliphatic diamines, this molecule offers a unique combination of a rigidifying alicyclic core (pyrrolidine) and a flexible, hydrophilic tether (aminoethoxy). Its primary utility lies in PROTAC (Proteolysis Targeting Chimera) development, where it serves to bridge E3 ligase ligands (e.g., VHL or Cereblon binders) with target protein warheads while modulating solubility and permeability.[1]

This guide analyzes the distinct reactivity profiles of its two nitrogen centers—the exocyclic primary amine and the endocyclic secondary amine —providing evidence-based protocols for chemoselective functionalization.

Molecular Architecture & Electronic Environment

To master the reactivity of this molecule, one must quantify the electronic disparity between the two amine sites. The presence of the ether oxygen atom creates a significant inductive effect that differentiates the primary amine from standard alkyl amines.

pKa and Nucleophilicity Analysis

The molecule contains two nucleophilic centers with divergent electronic properties.

| Feature | Primary Amine ( | Secondary Amine (Pyrrolidine |

| Position | Exocyclic (Ethoxy tail) | Endocyclic (Ring) |

| Electronic Effect | Cyclic alkyl donation ( | |

| Estimated pKa (Conj. Acid) | ~9.4 – 9.6 | ~11.2 – 11.3 |

| Steric Environment | Low (Accessible) | Moderate (Ring constraints) |

| Nucleophilicity (Mayr | Moderate | High (unless sterically gated) |

Critical Insight: The ether oxygen at the

The "Rigidified PEG" Concept

In PROTAC design, polyethylene glycol (PEG) chains are standard linkers but often suffer from high conformational entropy, reducing binding affinity. 3-(2-Aminoethoxy)pyrrolidine acts as a "Rigidified PEG." The pyrrolidine ring locks a portion of the degrees of freedom, potentially reducing the entropic penalty upon ternary complex formation.

Reactivity Landscape & Chemoselectivity

The central synthetic challenge is distinguishing between the two amines. While the secondary amine is more basic/nucleophilic, the primary amine is kinetically less hindered.

Visualization: The Reactivity Decision Tree

Caption: Reactivity flow illustrating the competition between thermodynamic basicity (secondary amine) and kinetic accessibility (primary amine).

The Orthogonal Protection Imperative

Attempting to selectively functionalize the primary amine in the presence of the free secondary amine using stoichiometric control is experimentally risky and often leads to statistical mixtures or over-acylation.

Standard Industry Workflow:

-

Acquire: N-Boc-3-(2-aminoethoxy)pyrrolidine (CAS: 1867056-29-8).

-

Functionalize: React the free primary amine (e.g., amide coupling to a Warhead).

-

Deprotect: Remove Boc to liberate the secondary amine.

-

Link: React the secondary amine with the E3 ligase ligand (or vice versa).

Experimental Protocols

The following protocols are designed for the N-Boc protected scaffold, as this is the only robust method for controlled synthesis.

Protocol A: Selective Amide Coupling (Primary Amine)

Objective: Conjugate a carboxylic acid (e.g., Target Warhead) to the primary amine.

Reagents:

-

N-Boc-3-(2-aminoethoxy)pyrrolidine (1.0 equiv)

-

Carboxylic Acid Partner (1.0 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DMF or DCM

Step-by-Step:

-

Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA dropwise. Stir for 5 minutes to activate the ester.

-

Coupling: Add N-Boc-3-(2-aminoethoxy)pyrrolidine.

-

Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS. The primary amine is sufficiently nucleophilic to react rapidly despite the inductive effect of the oxygen.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), saturated

, and brine. Dry over

Troubleshooting Note: If the reaction is sluggish, it is likely due to the reduced nucleophilicity of the ether-linked amine. Switching to a more reactive coupling agent (e.g., COMU) or converting the acid to an acid chloride often resolves this.

Protocol B: Controlled Deprotection (Boc Removal)

Objective: Expose the secondary pyrrolidine amine for the second conjugation step.

Reagents:

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

Scavenger (Triisopropylsilane - TIPS, optional but recommended if the molecule contains oxidation-prone moieties like methionines).

Step-by-Step:

-

Dissolution: Dissolve the intermediate from Protocol A in DCM (0.1 M).

-

Acidification: Add TFA slowly to reach a 1:4 (TFA:DCM) ratio.

-

Reaction: Stir at RT for 1 hour.

-

Quench: Concentrate in vacuo. Co-evaporate with toluene (

) to remove residual TFA.-

Critical: Residual TFA forms a salt with the secondary amine. Ensure complete removal or perform a free-basing step (using basic resin or carbonate wash) before the next reaction.

-

PROTAC Synthesis Workflow

This diagram outlines the logical sequence for assembling a PROTAC using this linker, highlighting the "inside-out" synthesis approach.

Caption: Step-wise assembly of a PROTAC molecule utilizing the orthogonal reactivity of the diamine scaffold.

References

- Maple, H. J., et al. (2019). A Database of PROTAC Structures and Linker Motifs. Bioorganic & Medicinal Chemistry Letters. (Contextual citation regarding PEG/alkyl linker prevalence).

-

PubChem. (2023).[3] Compound Summary: 3-(2-aminoethoxy)pyrrolidine. Retrieved from [Link]

- Gorbunova, M. O., et al. (2020). Impact of Linker Length and Composition on PROTAC Permeability. Journal of Medicinal Chemistry.

Sources

Stereochemical Control and Application of 3-Aminoethoxypyrrolidine: A Technical Guide

Executive Summary

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., Captopril, Eletriptan). 3-(2-Aminoethoxy)pyrrolidine represents a high-value derivative where the C3-chiral center dictates both the vector of the pendant amino-ether chain and the conformational puckering of the pyrrolidine ring itself.

This guide addresses the critical stereochemical considerations for this molecule. It provides validated protocols for the enantioselective synthesis of the (S)-enantiomer (the most common pharmacophore), analytical separation techniques, and structural insights for structure-activity relationship (SAR) optimization.

Part 1: Structural Analysis & Stereochemical Nomenclature

The Chiral Center

The 3-position of the pyrrolidine ring is the sole stereogenic center in this molecule. The absolute configuration is assigned based on Cahn-Ingold-Prelog (CIP) priority rules.

-

Priority 1: Oxygen (Ether linkage)

-

Priority 2: Nitrogen (Pyrrolidine ring N, via C2)

-

Priority 3: Carbon (C4 of the ring)

-

Priority 4: Hydrogen

Critical Distinction: The biological activity of pyrrolidine derivatives is often strictly enantioselective. For example, in many GPCR ligands, the (S)-enantiomer directs the side chain into a specific hydrophobic pocket, while the (R)-enantiomer may cause steric clash.

Conformational Dynamics (Ring Puckering)

Substituents at the C3 position induce specific ring conformations (envelope forms).

-

Electronegative substituents (like -OR) at C3 tend to stabilize the C3-endo (North) conformation due to the gauche effect with the ring nitrogen.

-

This "pre-organization" of the ring reduces the entropic penalty upon binding to a protein target, a key factor in high-affinity drug design.

Part 2: Synthetic Strategies for Enantiopurity

To ensure scientific integrity, we prioritize Chiral Pool Synthesis over chiral resolution. Starting with optically pure materials is more scalable and reliable for early-stage drug development than separating racemates.

Validated Protocol: Synthesis of (S)-3-(2-Aminoethoxy)pyrrolidine

Objective: Synthesize the (S)-enantiomer with >98% ee using a Retention of Configuration strategy.

Mechanism: Williamson Ether Synthesis. Starting Material: (S)-N-Boc-3-hydroxypyrrolidine (Commercially available, >99% ee).

Workflow Diagram (DOT)

Figure 1: Step-wise synthesis ensuring retention of stereochemistry at the C3 position.

Detailed Step-by-Step Protocol

Reagents:

-

(S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine (1.0 equiv)

-

Sodium Hydride (60% dispersion in oil) (1.2 equiv)

-

2-(Boc-amino)ethyl bromide (1.2 equiv)

-

DMF (Anhydrous)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add anhydrous DMF and cool to 0°C. -

Activation: Add (S)-N-Boc-3-hydroxypyrrolidine. Portion-wise, add Sodium Hydride (NaH).[1] Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes to ensure complete formation of the alkoxide.

-

Alkylation: Add 2-(Boc-amino)ethyl bromide (dissolved in minimal DMF) dropwise.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

-

Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting alcohol spot should disappear.

-

-

Workup: Quench with saturated

. Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove DMF. Dry over -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the Di-Boc intermediate.

-

Deprotection: Dissolve the intermediate in 4M HCl in Dioxane. Stir for 2 hours. Precipitate the salt with diethyl ether, filter, and dry under vacuum.

Yield Expectation: 75–85% Stereochemical Outcome: Retention of configuration (S -> S).

Part 3: Analytical Characterization & Validation

Trustworthiness in synthesis requires rigorous validation. For chiral amines, Optical Rotation is often insufficient due to low specific rotation values. Chiral HPLC is the gold standard.

Chiral HPLC Method Development

The amino-ether chain is basic. Standard silica columns will cause peak tailing. You must use an amine-modified mobile phase or a dedicated basic-resistant chiral column.

Table 1: Recommended Chiral Separation Conditions

| Parameter | Condition Set A (Normal Phase) | Condition Set B (Reverse Phase) |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralpak IG-3 (Immobilized Amylose) |

| Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 150 mm, 3 µm |

| Mobile Phase | Hexane : Isopropyl Alcohol (90:10) | 10mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (60:40) |

| Additive | 0.1% Diethylamine (DEA) (Critical for peak shape) | None (High pH compatible) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV @ 210 nm (Low UV due to lack of chromophores) | UV @ 210 nm or CAD (Charged Aerosol) |

| Expected | (R)-isomer: ~8.5 min; (S)-isomer: ~11.2 min | Varies by gradient |

Note on Derivatization: If UV detection is difficult due to the lack of aromatic rings in the pure starting material, derivatize a small aliquot with Benzyl chloride or FMOC-Cl prior to injection to enhance UV sensitivity.

Part 4: Medicinal Chemistry Implications[2][3][4][5][6][7]

The "Chiral Switch" Effect

Replacing a non-chiral linker (like a propyl chain) with the chiral 3-ethoxy-pyrrolidine scaffold often improves selectivity.

-

Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to all-carbon linkers.

-

Vector Control: The (S)-configuration directs the terminal amine roughly 109.5° away from the ring plane, allowing it to reach specific acidic residues (Asp/Glu) in the target protein's binding pocket.

Biological Pathway Integration

Below is a conceptual map of how this scaffold integrates into a typical Kinase Inhibitor discovery workflow.

Figure 2: Decision tree for implementing the pyrrolidine scaffold to optimize Hit-to-Lead progression.

References

-

Smith, A. et al. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." International Journal of Molecular Sciences, 2024.

-

BenchChem Technical Report. "The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry." BenchChem, 2025.[2]

-

Enamine Building Blocks. "Synthesis of unique pyrrolidines for drug discovery." Enamine.net.[3]

-

Organic Chemistry Portal. "Synthesis of Pyrrolidines: Recent Literature and Protocols."

-

Human Journals. "Chiral High Performance Liquid Chromatography: Review of Stationary Phases." IJPPR, 2020.

Sources

Metabolic stability of amino-ether linkages in pyrrolidine scaffolds

Metabolic Stability of Amino-Ether Linkages in Pyrrolidine Scaffolds: Mechanistic Insights and Optimization Strategies

Abstract

The pyrrolidine ring is a privileged structural motif in modern medicinal chemistry, prized for its

Mechanistic Vulnerabilities: The CYP450 Oxidation Paradigm

The metabolic degradation of amino-ether linkages attached to pyrrolidine rings is predominantly catalyzed by hepatic CYP450 enzymes (e.g., CYP3A4, CYP2D6). The catalytic cycle relies on a high-valent oxo-iron(IV) porphyrin radical cation species, which initiates metabolism via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET)[3].

When evaluating an amino-ether pyrrolidine, two primary metabolic pathways dictate the intrinsic clearance (

-

O-Dealkylation (Ether Cleavage): The lone pairs on the ether oxygen coordinate with the CYP450 heme iron, facilitating hydrogen abstraction at the adjacent

-carbon. This leads to hemiacetal formation, which spontaneously collapses to cleave the ether bond. If the ether is attached to an aromatic system, this cleavage generates phenols or aminophenols. These intermediates are highly susceptible to further oxidation into electrophilic quinone imines, which covalently bind to cellular proteins and trigger idiosyncratic adverse drug reactions (IADRs)[4]. -

-Carbon Oxidation (Pyrrolidine Ring): The electron-rich pyrrolidine nitrogen lowers the bond dissociation energy (BDE) of the adjacent

CYP450-mediated metabolic degradation pathways of amino-ether pyrrolidine scaffolds.

Rational Design Strategies for Metabolic Stabilization

To overcome these liabilities without sacrificing target affinity, structural interventions must alter the electronics or sterics of the labile sites.

-

Conformational Constraints & Steric Shielding: Introducing methyl substituents adjacent to the ether oxygen or on the pyrrolidine ring imposes a conformational constraint. This locks the molecule into a low-energy orientation that physically blocks the CYP450 active site from accessing the labile

-protons[2]. -

Electronic Deactivation via Fluorination: Substituting hydrogen atoms with fluorine (or trifluoromethyl groups) serves a dual purpose. First, the strong inductive electron-withdrawing effect lowers the

of the pyrrolidine nitrogen, reducing the basicity and electron density at the -

Scaffold Hopping: If the pyrrolidine ring remains too labile, contracting the ring to an azetidine can drastically alter the metabolic profile. The increased ring strain of azetidine changes the hybridization and trajectory of the lone pair, often resulting in improved metabolic stability and reduced kinase promiscuity[5].

Table 1: Impact of Structural Modifications on Pyrrolidine Amino-Ether Pharmacokinetics (Representative data synthesized from recent kinase inhibitor optimization campaigns[2][5])

| Structural Modification | Rationale for Change | HLM | Reactive Metabolite Risk | |

| Unsubstituted Amino-Ether | Baseline scaffold | 12.5 | > 150 | High (Quinone Imine detected) |

| Steric shielding of | 45.0 | 42.5 | Moderate | |

| 3-Fluoro-Pyrrolidine | Inductive | 85.2 | 18.4 | Low |

| Azetidine Scaffold Hop | Altered ring strain/trajectory | > 120 | < 10.0 | None detected |

Experimental Methodology: Self-Validating Metabolic Stability & RM Trapping

To confidently guide structure-activity relationship (SAR) decisions, the metabolic stability assay must be robust and self-validating. The following protocol details a combined Human Liver Microsome (HLM) stability and Glutathione (GSH) trapping assay.

Causality Check: Why combine these assays? Measuring parent compound disappearance only tells you that the drug is failing; GSH trapping tells you why by intercepting transient, toxic electrophiles (like quinone imines) before they degrade, forming stable GSH-adducts detectable by mass spectrometry.

Step-by-Step Protocol

1. Preparation of Working Solutions

-

Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.4). Causality: Maintains physiological pH, critical for native CYP450 conformation.

-

Cofactors: Prepare a solution of 10 mM NADPH and 50 mM GSH in buffer. Causality: NADPH is the obligate electron donor for CYP450s. GSH acts as a surrogate cellular nucleophile to trap reactive metabolites.

-

Controls: Include Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls. Causality: Validates that the microsomes are enzymatically active and that the assay can differentiate clearance rates.

2. Incubation

-

Pre-warm the HLM suspension (final protein concentration: 1.0 mg/mL) and test compounds (final concentration: 1 µM) in a 37°C water bath for 5 minutes.

-

Initiate the reaction by adding the NADPH/GSH cofactor mixture.

-

Incubate at 37°C with gentle shaking.

3. Quenching and Extraction

-

At predetermined time points (0, 15, 30, 45, 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Causality: The organic solvent instantly denatures the CYP450 enzymes, halting the reaction precisely at the time point, while precipitating proteins to protect the LC column.

4. Centrifugation and LC-MS/MS Analysis

-

Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C.

-

Extract the supernatant and analyze via LC-MS/MS.

-

Data Processing: Monitor the exponential decay of the parent mass to calculate

and

Step-by-step experimental workflow for HLM stability and reactive metabolite trapping.

Conclusion

The integration of amino-ether linkages into pyrrolidine scaffolds offers immense pharmacological utility but demands rigorous metabolic optimization[6]. By understanding the atomic-level interactions between the substrate and the CYP450 active site, researchers can employ rational design strategies—such as steric shielding, fluorination, or scaffold hopping—to mitigate O-dealkylation and

References

-

The molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine: insights from multiscale simulations Source: nih.gov URL:[Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: nih.gov URL:[Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology Source: frontiersin.org URL:[Link]

-

Use of Structural Alerts for Reactive Metabolites in the Application SpotRM Source: acs.org URL:[Link]

-

Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis Source: acs.org URL:[Link]

-

A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Source: acs.org URL:[Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine: insights from multiscale simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

Toxicity and safety data sheets (SDS) for 3-Aminoethoxypyrrolidine

Technical Whitepaper: Safety Architecture & Toxicological Profile of 3-(2-Aminoethoxy)pyrrolidine

Executive Summary

3-(2-Aminoethoxy)pyrrolidine is a bifunctional diamine scaffold increasingly utilized in medicinal chemistry for "fragment-based" drug discovery and as a linker in PROTACs (Proteolysis Targeting Chimeras). Its structure—combining a secondary cyclic amine (pyrrolidine) with a primary aliphatic amine via an ether linkage—imparts unique chemical versatility but also significant physiological hazards.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the molecule’s toxicity, establishing a self-validating safety protocol for research environments.

Part 1: Physicochemical & Hazard Characterization

To safely handle this compound, one must first understand its "personality": it is a highly basic, nucleophilic, and hygroscopic oil (in free base form) that readily absorbs CO₂ and moisture from the air.

Chemical Identity

| Parameter | Detail |

| Chemical Name | 3-(2-Aminoethoxy)pyrrolidine |

| Common Synonyms | Pyrrolidin-3-yl ethyl ether diamine; 3-AEP |

| Molecular Formula | C₆H₁₄N₂O |

| Molecular Weight | 130.19 g/mol |

| Physical State | Viscous Colorless to Yellow Oil (Free Base) / White Solid (HCl Salt) |

| Acidity (pKa) | ~9.5 (Primary Amine), ~10.5 (Pyrrolidine) - Highly Basic |

| Solubility | Miscible in water, methanol, DMSO; limited solubility in non-polar alkanes.[1][2][3][4] |

GHS Hazard Classification (The "Red Zone")

Based on the Read-Across principle from structurally similar 3-aminopyrrolidines and aliphatic diamines, the following GHS classifications are assigned. Note that while specific chronic data for this exact isomer may be sparse, the functional groups dictate the hazard profile.

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage. The high pKa leads to rapid saponification of skin lipids.

-

Serious Eye Damage (Category 1): Irreversible corneal damage possible upon contact.

-

Acute Toxicity, Oral (Category 3/4): Harmful or toxic if swallowed (burning of the esophagus).

-

Sensitization: Potential skin sensitizer due to protein conjugation capability.

Part 2: Toxicological Deep Dive & Mechanism

Expert Insight: The danger of 3-(2-Aminoethoxy)pyrrolidine lies not just in its pH, but in its lipophilicity-assisted corrosivity . Unlike simple inorganic bases (like NaOH), the organic pyrrolidine ring facilitates penetration through the stratum corneum, allowing the alkaline amine groups to cause deep-tissue necrosis.

Mechanism of Action (The "Caustic Cascade")

The following diagram illustrates the biological pathway of injury upon dermal or ocular contact.

Figure 1: The toxicological cascade of lipophilic amines. The pyrrolidine ring acts as a carrier, dragging the caustic amine groups deeper into tissue than aqueous bases typically reach.

Systemic Toxicity (Read-Across Data)

-

Neurotoxicity: Pyrrolidine analogs can cross the blood-brain barrier. While 3-AEP is polar, high-dose exposure (inhalation of mists) may cause dizziness, tremors, or respiratory paralysis—symptoms consistent with GABAergic interference common in cyclic amines.

-

Genotoxicity: Most simple amino-pyrrolidines are Ames Negative . However, they must be kept away from nitrosating agents (e.g., sodium nitrite) to prevent the formation of N-nitrosopyrrolidines, which are potent carcinogens.

Part 3: Safety Engineering & Control Architecture

Trustworthiness Protocol: Do not rely on "standard" lab gloves. The amine functionality can permeate thin nitrile rubber.

Engineering Controls

-

Primary Containment: All handling of the free base oil must occur in a certified chemical fume hood.

-

Atmosphere: The substance is air-sensitive (absorbs CO₂ to form carbamates). Store and handle under nitrogen or argon to prevent degradation and crust formation on container threads.

-

Decontamination Station: An eyewash station must be within 10 seconds of the workspace.

Personal Protective Equipment (PPE) Matrix

| PPE Category | Standard Requirement | Expert Recommendation (High Risk) |

| Gloves | Nitrile (Double gloved) | Silver Shield / Laminate (for prolonged contact/spills). Amines degrade nitrile over time. |

| Eye Protection | Chemical Goggles | Face Shield + Goggles . A simple splash can bypass glasses. |

| Body | Lab Coat | Chemical Apron . Cotton coats absorb amines, keeping them against the skin. |

Operational Workflow: The "Salt Strategy"

Field-Proven Insight: To mitigate the risk of the volatile, corrosive free base, convert it to a salt form immediately if the synthesis allows.

-

Protocol: Dissolve the oil in MeOH and treat with 2.0 equivalents of HCl in Dioxane/Ether.

-

Result: The resulting Dihydrochloride salt is a stable solid, non-volatile, and significantly safer to weigh and handle on the benchtop.

Part 4: Emergency Response & Waste Management

Emergency Decision Logic

Figure 2: Emergency response logic flow.[5][6] Note the prohibition on neutralizing skin burns with acid, which causes exothermic injury.

Waste Disposal Protocol

-

Segregation: Never mix amine waste with oxidizing agents (peroxides, nitric acid) or acid chlorides. Violent reactions or formation of toxic chloramines may occur.

-

Classification: Dispose of as "Basic Organic Waste" or "Corrosive Organic Liquid."

-

Container Prep: Rinse empty containers with methanol before water; the oil may be immiscible and stick to glass, posing a risk to dishwashing staff.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14497356, 3-(2-Aminoethoxy)pyrrolidine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Pyrrolidine and amine derivatives hazard classification. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Corrosive Amines. Retrieved from [Link]

Sources

- 1. Toxicity value for 3-monochloropropane-1,2-diol using a benchmark dose methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. First toxicity profile prediction for mesembrine - archetypal psychoactive Sceletium alkaloid: prediction of key toxicological endpoints important to clinical and forensic toxicology using a multi-faceted in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes & Protocols: Scalable Synthesis of 3-Aminoethoxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a robust and scalable synthetic route for 3-Aminoethoxypyrrolidine, a valuable building block in contemporary drug discovery. The protocols herein are designed to be adaptable from bench-scale research to larger-scale production, emphasizing safety, efficiency, and high purity of the final product.

Strategic Overview: The Importance of a Scalable Route

3-Aminoethoxypyrrolidine is a bifunctional molecule incorporating a pyrrolidine ring, a common motif in many FDA-approved drugs, and a flexible aminoethoxy side chain.[1] This combination makes it an attractive scaffold for introducing desirable physicochemical properties in lead optimization, such as improved solubility and the ability to form key hydrogen bond interactions with biological targets.

The primary challenge in producing this intermediate for drug development is the establishment of a synthesis that is not only high-yielding but also scalable, avoiding costly purification methods like column chromatography and hazardous reagents where possible.[2][3] This guide details a three-step synthetic sequence starting from commercially available (R)- or (S)-3-hydroxypyrrolidine, proceeding through N-Boc protection, a crucial Williamson ether synthesis, and a final deprotection step.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the target molecule into readily available precursors. The key disconnection is at the ether linkage, leading back to a protected 3-hydroxypyrrolidine and a protected 2-aminoethanol equivalent.

Caption: Retrosynthetic pathway for 3-Aminoethoxypyrrolidine.

Detailed Synthetic Protocols

This section provides step-by-step procedures for the scalable synthesis. The protocols assume a starting scale of ~10-20 grams of 3-hydroxypyrrolidine but can be adapted for larger quantities.

Step 1: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate

Rationale: The protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a critical first step. This prevents the nucleophilic nitrogen from competing with the hydroxyl group in the subsequent etherification reaction. The Boc group is robust under basic conditions but can be readily removed under acidic conditions in the final step.[4] Using di-tert-butyl dicarbonate ((Boc)₂O) with a mild base like triethylamine is a standard, high-yielding, and scalable method.[5]

Protocol:

-

To a stirred solution of 3-hydroxypyrrolidine hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL per gram of starting material), add triethylamine (2.5 eq) at 0 °C under a nitrogen atmosphere.

-

Stir the mixture for 15 minutes to ensure complete neutralization of the hydrochloride salt.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 mL per gram of (Boc)₂O) dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 mL/g).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

For this scale, the crude product is often of sufficient purity (>95%) for the next step. If necessary, purification can be achieved by a short silica plug filtration rather than full column chromatography.

| Parameter | Value | Reference |

| Starting Material | (R)- or (S)-3-hydroxypyrrolidine HCl | [5] |

| Key Reagents | (Boc)₂O, Triethylamine | [6] |

| Solvent | Dichloromethane (DCM) | [5] |

| Temperature | 0 °C to Room Temperature | [5] |

| Typical Yield | 95-99% | [5] |

| Purity | >95% (crude) |

Step 2: Williamson Ether Synthesis to form tert-butyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)pyrrolidine-1-carboxylate

Rationale: This is the key bond-forming step. The Williamson ether synthesis involves the deprotonation of the alcohol on N-Boc-3-hydroxypyrrolidine to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an electrophile. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for generating the alkoxide quantitatively. N-Boc-2-aminoethyl tosylate is chosen as the electrophile due to its stability and the excellent leaving group character of the tosylate anion, driving the reaction to completion.

Protocol:

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 eq).

-

Wash the NaH with dry hexanes (2 x 3 mL/g of NaH) to remove the mineral oil, and carefully decant the hexanes.

-

Add anhydrous tetrahydrofuran (THF, 15 mL per gram of starting alcohol). Cool the suspension to 0 °C.

-

Slowly add a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF (5 mL/g) dropwise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a gas bubbler.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Add a solution of N-Boc-2-aminoethyl tosylate (1.1 eq) in anhydrous THF (5 mL/g).

-

Heat the reaction mixture to 50-60 °C and stir for 16-24 hours, monitoring by LC-MS.

-

Cool the reaction to 0 °C and cautiously quench by the dropwise addition of water.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or, if necessary, column chromatography on a larger scale.

| Parameter | Value | Rationale |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for full deprotonation. |

| Electrophile | N-Boc-2-aminoethyl tosylate | Stable, with a good leaving group (tosylate). |

| Solvent | Tetrahydrofuran (THF) | Anhydrous, aprotic, good for alkoxide stability. |

| Temperature | 50-60 °C | Provides sufficient energy for the Sₙ2 reaction. |

| Expected Yield | 70-85% | |

| Purification | Crystallization / Chromatography |

Step 3: Deprotection to Yield 3-Aminoethoxypyrrolidine

Rationale: The final step involves the removal of both Boc protecting groups. A strong acid like hydrochloric acid (HCl) in a solvent such as 1,4-dioxane or isopropanol is effective for this transformation. The acid protonates the carbonyl oxygen of the Boc group, leading to its fragmentation into tert-butyl cation (which forms isobutylene) and carbamic acid, which decarboxylates to the free amine. The final product is isolated as its dihydrochloride salt, which is typically a stable, crystalline solid.

Protocol:

-

Dissolve the di-Boc protected intermediate (1.0 eq) in 1,4-dioxane or isopropanol (10 mL/g).

-

Cool the solution to 0 °C.

-

Slowly add a 4M solution of HCl in dioxane (or concentrated HCl if using isopropanol) (5-10 eq).

-

Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor for the disappearance of the starting material by LC-MS.

-

Upon completion, the product dihydrochloride salt may precipitate. If not, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid or oil with diethyl ether or methyl tert-butyl ether (MTBE) to induce precipitation.

-

Filter the solid, wash with cold ether, and dry under vacuum to yield 3-Aminoethoxypyrrolidine dihydrochloride.

| Parameter | Value | Reference |

| Reagent | 4M HCl in Dioxane | Standard for Boc deprotection.[4] |

| Solvent | 1,4-Dioxane / Isopropanol | Solubilizes starting material; stable to acid. |

| Temperature | 0 °C to Room Temperature | Controls exothermicity. |

| Expected Yield | >90% | |

| Product Form | Dihydrochloride Salt | Stable, crystalline solid. |

Process Workflow and Quality Control

A successful scalable synthesis relies on a well-defined workflow and rigorous analytical checks at each stage.

Overall Synthesis Workflow

Caption: Scalable synthesis workflow with integrated quality control points.

Analytical Characterization

Rigorous characterization is essential to ensure the identity and purity of the intermediates and the final product.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to confirm the structure at each step by observing characteristic shifts and coupling patterns. For the final product, integration of proton signals confirms the correct ratio of protons in the pyrrolidine ring and the ethoxy chain.

-

¹³C NMR: Confirms the carbon backbone of the molecule. The disappearance of the Boc carbonyl carbons (~155 ppm) is a key indicator of successful deprotection.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

The primary tool for monitoring reaction progress and assessing the purity of the final product.[9] A high-resolution mass spectrometry (HRMS) analysis should be performed on the final product to confirm its elemental composition.

-

-

High-Performance Liquid Chromatography (HPLC):

References

-

Melnykov, K. P., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(4), 7498-7515. [Link]

-

Melnykov, K. P., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PMC. [Link]

- Kottirsch, G., et al. (1993). Process for the preparation of 3-amino-2-oxo-pyrrolidines, novel intermediates and their use.

-

Kim, H., et al. (2021). Scalable Subsecond Synthesis of Drug Scaffolds via Aryllithium Intermediates by Numbered-up 3D-Printed Metal Microreactors. PMC. [Link]

-

Request PDF. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ResearchGate. [Link]

-

Amanote Research. (2009). A New Entry Into 3-Hydroxypyrrolidine Derivatives From Protected Α- Or Β-Amino Esters. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

- Hoffmann-La Roche. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives.

- Hanwha Chemical Corporation. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

- Zhejiang University of Technology. (2011). Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

- Shanghai Institute of Pharmaceutical Industry. (2012). Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

- Jiangsu Hengrui Medicine Co., Ltd. (2015). Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.

-

Ni, Y., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]

-

Request PDF. (n.d.). Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor. ResearchGate. [Link]

- Takeda Chemical Industries, Ltd. (1987). Process for the production of 3-aminopyrrolidines.

-

Petrou, A., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). PMC. [Link]

-

Injac, R., & Strukelj, B. (2013). Analytical Strategies for the Determination of Norepinephrine Reuptake Inhibitors in Pharmaceutical Formulations and Biological Fluids. PubMed. [Link]

-

ACS Green Chemistry Institute. (n.d.). Sustainable Manufacturing Process for Commercial and Developmental Stage Intermediates through Two Consecutive Flow Reactions using Micro-packed Bed Technology. ACSGCIPR. [Link]

-

Al-Shehri, S., et al. (2021). Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. PubMed. [Link]

-

Kumar, D., et al. (2023). Large-scale Purification of Type III Toxin-antitoxin Ribonucleoprotein Complex and its Components from Escherichia coli for Biophysical Studies. PubMed. [Link]

-

Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. PMC. [Link]

-

Formanovsky, A. A., et al. (2009). The total large-scale synthesis of argiopine. ResearchGate. [Link]

-

Kaunas University of Technology. (2018). Use of 3-Pyrrolidinone to synthesize new heterocyclic amino acids. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 5. (R)-1-Boc-3-hydroxypyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

- 11. Analytical Strategies for the Determination of Norepinephrine Reuptake Inhibitors in Pharmaceutical Formulations and Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic N-Boc Protection of 3-(2-Aminoethoxy)pyrrolidine

Here is a comprehensive Application Note and Protocol guide for the N-protection of 3-(2-aminoethoxy)pyrrolidine, designed for drug development professionals.

Executive Summary

3-(2-Aminoethoxy)pyrrolidine is a high-value bifunctional scaffold used increasingly in PROTAC® linker design and fragment-based drug discovery (FBDD) due to its ability to improve aqueous solubility via its ether linkage and secondary amine.

This guide addresses the critical synthetic challenge of this molecule: selectivity . Containing both a sterically unhindered secondary amine (pyrrolidine ring, pKa ~11.[1]3) and a primary aliphatic amine (ethoxy side chain, pKa ~10.7), the molecule presents two nucleophilic sites with similar reactivity profiles.[1]

This Application Note details three distinct protocols:

-

Global Protection (Di-Boc): For intermediate purification and storage.

-

Selective Primary N-Protection: Leveraging steric differentiation and pH control.

-

Selective Secondary N-Protection: An orthogonal protection strategy for specific linkage requirements.

Strategic Analysis & Chemical Logic

The Nucleophilicity vs. Basicity Paradox

To achieve selectivity, one must distinguish between basicity and nucleophilicity:

-

Pyrrolidine Nitrogen (Secondary): More basic (pKa 11.27) and highly nucleophilic due to ring strain and inductive effects.

-

Ethoxyamine Nitrogen (Primary): Less basic (pKa ~10.7) but sterically less hindered.

The "Boc" Challenge: Di-tert-butyl dicarbonate (Boc₂O) is a bulky electrophile. While the pyrrolidine nitrogen is electronically more willing to donate electrons, the bulky tert-butyl groups of the reagent create a transition state energy barrier that favors the sterically freer primary amine.

Decision Matrix

Use the following logic flow to determine the correct protocol for your campaign:

Figure 1: Decision matrix for selecting the appropriate protection strategy based on downstream synthetic requirements.

Experimental Protocols

Protocol A: Global Protection (Di-Boc)

Objective: Complete protection of both amine sites. Application: Used when the scaffold needs to be purified by silica chromatography (which is difficult with free amines) or stored as a stable intermediate.

| Component | Equivalents | Role |

| Diamine Substrate | 1.0 | Starting Material |

| Boc₂O | 2.5 | Reagent (Excess ensures completion) |

| Triethylamine (TEA) | 3.0 | Base (Neutralizes HCl if salt is used) |

| DCM or THF | 10 vol | Solvent |

Procedure:

-

Dissolution: Dissolve 3-(2-aminoethoxy)pyrrolidine (or its HCl salt) in Dichloromethane (DCM).

-

Base Addition: Add Triethylamine (TEA) in one portion.

-

Reagent Addition: Cool to 0°C. Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.

-

Note: Gas evolution (CO₂) will occur.[2] Ensure proper venting.

-

-

Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

-

Monitoring: Check TLC (Stain: Ninhydrin). Free amines should disappear; the Di-Boc product is usually UV active (weakly) or stains distinctively.

-

Workup: Wash with 0.5M citric acid (to remove any trace mono-Boc or unreacted amine), followed by sat. NaHCO₃ and brine.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Selective Protection of Primary Amine

Objective: Isolate the N-Boc-ethylamino-pyrrolidine (leaving the ring NH free). Mechanism: Relies on steric control (primary > secondary) and kinetic control (low temperature).

Critical Parameter: Do not use strong base (TEA/DIPEA) initially, as this deprotonates the pyrrolidine, making it hyper-nucleophilic.[1]

| Component | Equivalents | Role |

| Diamine Substrate | 1.0 | Starting Material |

| Boc₂O | 0.95 | Limiting Reagent (Crucial) |

| Solvent | 10 vol | DCM or Dioxane/Water (1:1) |

| Temperature | -10°C to 0°C | Kinetic Control |

Procedure:

-

Setup: Dissolve the diamine in DCM and cool to -10°C (Ice/Salt bath).

-

Controlled Addition: Dissolve Boc₂O (0.95 eq) in DCM (5 volumes). Add this solution very slowly (over 1 hour) using a syringe pump or addition funnel.

-

Why? High local concentration of Boc₂O favors the formation of Di-Boc. Slow addition ensures the most accessible amine (primary) reacts first.

-

-

Equilibration: Stir at 0°C for 2 hours. Do not warm to RT immediately.

-

Workup Strategy (pH Switch):

-

Dilute with water.[3] Adjust aqueous layer pH to ~4.0 using dilute HCl.

-

Logic: At pH 4, the secondary amine (pyrrolidine) is protonated (ammonium) and stays in the water. Any Di-Boc (non-basic) stays in the organic layer.

-

Extract with DCM to remove Di-Boc byproducts.

-

Adjust the aqueous layer pH to ~12 (NaOH) to deprotonate the desired Mono-Boc product.

-

Extract the aqueous layer with EtOAc (3x). The Mono-Boc product moves to the organic phase.

-

-

Validation: NMR should show integration for 9 Boc protons and a shift in the side-chain methylene signals, while ring protons remain relatively unshifted compared to the Di-Boc.

Protocol C: Selective Protection of Secondary Amine (Orthogonal)

Objective: Isolate N-Boc-pyrrolidine with a free primary side chain. Challenge: Direct Boc protection of the secondary amine in the presence of a primary amine is chemically inefficient. Solution: Use an orthogonal "Protect-Protect-Deprotect" sequence.

Figure 2: Orthogonal protection workflow to achieve secondary-amine selectivity.

Procedure:

-

Selective Cbz: React diamine with Benzyl chloroformate (Cbz-Cl, 0.9 eq) at -10°C (similar to Protocol B). Cbz-Cl is highly selective for primary amines due to sterics.

-

Global Boc: Treat the crude Mono-Cbz intermediate with excess Boc₂O (1.5 eq) and TEA. This puts a Boc group on the remaining pyrrolidine nitrogen.

-

Hydrogenolysis: Dissolve the Cbz/Boc intermediate in MeOH. Add 10% Pd/C catalyst and stir under H₂ atmosphere (balloon) for 2 hours.

-

Result: The Cbz group is cleaved (toluene + CO₂), regenerating the primary amine. The Boc group (acid labile, stable to H₂) remains intact on the pyrrolidine.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Selectivity (Mix of Mono/Di-Boc) | Temperature too high or addition too fast. | Cool to -20°C; Dilute Boc₂O further; Use syringe pump. |

| Oligomerization | High concentration. | Run reaction at 0.05 M concentration. |

| Incomplete Reaction (Global) | Old Boc₂O reagent. | Boc₂O hydrolyzes to t-Butanol over time. Use fresh reagent or increase eq to 3.0. |

| Product stuck in Aqueous Phase | High polarity of mono-Boc. | Saturate aqueous phase with NaCl (salting out) before extraction; Use CHCl₃/iPrOH (3:1) for extraction.[4] |

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1] (Standard reference for Boc stability and cleavage conditions).

-

BenchChem. An In-depth Technical Guide to the Boc Protection of Primary Amines. Retrieved from .

-

Master Organic Chemistry. Mechanism of amine protection using Boc2O. Retrieved from .[5]

-

Sigma-Aldrich (Merck). Application Note – N-Boc protection using Synple Chem. Retrieved from .

-

ResearchGate Discussion. Selective Boc protection of primary amine in presence of secondary amine. (Community consensus on stoichiometric control). Retrieved from .

Disclaimer: This protocol involves hazardous chemicals (DCM, Boc Anhydride).[1] All work must be performed in a chemical fume hood wearing appropriate PPE.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Regio- and Chemoselective Reductive Amination Strategies Using 3-Aminoethoxypyrrolidine Derivatives

Scientific Rationale & Causality

3-Aminoethoxypyrrolidine is a highly versatile bifunctional diamine scaffold frequently utilized in modern drug discovery, particularly in the synthesis of targeted protein degraders (PROTACs) and kinase inhibitors. The molecule presents a classic chemoselectivity challenge: it contains both a primary amine on the ethoxy chain (

Direct reductive amination of the unprotected scaffold inevitably leads to complex mixtures of mono-alkylated, di-alkylated, and cross-alkylated products. To establish a self-validating, high-yielding protocol, orthogonal protection (e.g., using Boc-protecting groups) is strictly required to isolate the reactivity of each nitrogen center.

The choice of reducing agent is dictated by the distinct mechanistic pathways of primary versus secondary amines[1]:

-

Primary Amines (Pathway A): Condense with aldehydes to form neutral imines . This pathway is optimally reduced by Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . The three acetoxy groups provide steric shielding and electron-withdrawing effects, stabilizing the B–H bond and making STAB exceptionally selective for imines over unreacted aldehydes[2],[3].

-

Secondary Amines (Pathway B): Condense with carbonyls to form positively charged iminium ions . This requires slightly acidic conditions (pH 5–6) to drive dehydration. Sodium Cyanoborohydride (NaBH₃CN) is the reagent of choice here because it remains stable at lower pH (down to pH 3) and selectively transfers hydride only to the highly electrophilic protonated iminium species[4].

Mechanistic Pathway Visualization

The following workflow illustrates the divergent, chemoselective strategies required to functionalize specific nodes of the 3-aminoethoxypyrrolidine scaffold.

Chemoselective reductive amination pathways for 3-aminoethoxypyrrolidine.

Experimental Protocols

Protocol A: Selective Alkylation of the Primary Amine

Substrate: tert-butyl 3-(2-aminoethoxy)pyrrolidine-1-carboxylate (Pyrrolidine nitrogen is Boc-protected). Objective: High-yielding alkylation using STAB under neutral conditions[3].

-

Reaction Setup: In an oven-dried flask under nitrogen, dissolve the protected amine (1.0 eq, 10 mmol) and the target aldehyde (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

-

Causality: DCE is the optimal solvent for STAB-mediated reductions, offering superior solubility and faster reaction kinetics compared to THF or DCM[3].

-

-

Imine Formation: Stir the mixture at room temperature for 30–60 minutes. Monitor via LC-MS to confirm the disappearance of the primary amine mass and the appearance of the imine intermediate.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq, 15 mmol) portion-wise over 10 minutes.

-

Causality: Portion-wise addition mitigates mild exotherms and prevents the localized depletion of the reagent, ensuring the aldehyde is not prematurely reduced to an alcohol[2].

-

-

Self-Validating Quench & Workup: Once LC-MS confirms complete reduction, quench the reaction by slowly adding saturated aqueous

(equal volume to DCE).-

Causality: The basic quench neutralizes any trace acetic acid generated during the reaction and destroys unreacted STAB, forcing the newly formed secondary amine into its free-base form for efficient organic extraction.

-

-

Isolation: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Selective Alkylation of the Pyrrolidine Nitrogen

Substrate: tert-butyl (2-(pyrrolidin-3-yloxy)ethyl)carbamate (Primary amine is Boc-protected). Objective: Alkylation of the secondary amine using NaBH₃CN under acidic conditions[4].

-

Reaction Setup: Dissolve the protected amine (1.0 eq, 10 mmol) and the target ketone or aldehyde (1.1 eq, 11 mmol) in anhydrous Methanol (MeOH, 0.2 M).

-

pH Adjustment (Critical Step): Add glacial acetic acid dropwise (typically 0.1–0.5 eq) until the apparent pH of the solution reaches 5–6.

-

Causality: Secondary amines form carbinolamine intermediates. Acid catalysis is strictly required to protonate the hydroxyl group, facilitating dehydration to form the reactive iminium ion[4].

-

-

Reduction: Cool the reaction to 0 °C. Add Sodium Cyanoborohydride (

, 1.5 eq, 15 mmol) in one portion. Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours.-

Causality:

is highly stable in slightly acidic methanol. It will ignore the unreacted ketone/aldehyde and exclusively transfer hydride to the positively charged iminium ion[4].

-

-

Self-Validating Quench & Workup: Quench the reaction by adding 1N NaOH until the aqueous phase reaches pH 9–10.

-